molecular formula C11H15BrN2O2 B1628180 tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate CAS No. 1060813-11-7

tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate

Numéro de catalogue: B1628180
Numéro CAS: 1060813-11-7
Poids moléculaire: 287.15 g/mol
Clé InChI: PGTAIBUDFIBDFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate (CAS: 1060813-11-7) is a pyridine derivative featuring a tert-butyl carbamate group attached via a methylene bridge to the 4-position of a 3-bromopyridine ring. Its molecular formula is C₁₁H₁₅BrN₂O₂, with a purity of ≥97% (commercially available in 250 mg to 5 g quantities) . The compound is structurally significant as a synthetic intermediate, particularly in pharmaceutical and agrochemical research, where its bromine atom and carbamate-protected amine enable cross-coupling reactions and further functionalization .

Propriétés

IUPAC Name

tert-butyl N-[(3-bromopyridin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTAIBUDFIBDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610959
Record name tert-Butyl [(3-bromopyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060813-11-7
Record name tert-Butyl [(3-bromopyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Carbamate Formation via Amine Protection

The primary synthetic route involves the reaction of (3-bromopyridin-4-yl)methylamine with tert-butyl chloroformate (Boc-Cl) under basic conditions. This method leverages the nucleophilic nature of the primary amine, which attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate bond.

Reaction Mechanism:

  • Deprotonation: A base (e.g., triethylamine) abstracts a proton from the amine, generating a nucleophilic amine anion.
  • Nucleophilic Attack: The amine anion attacks Boc-Cl, forming a tetrahedral intermediate.
  • Chloride Elimination: The intermediate collapses, releasing HCl and yielding the tert-butyl carbamate.

Standard Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Base: Triethylamine (1.2 equiv relative to amine).
  • Yield: 75–85% after purification.

Alternative Methods and Comparative Analysis

While the Boc-protection strategy is dominant, alternative approaches have been explored:

Reaction Optimization and Kinetic Analysis

Solvent and Base Selection

Solvent Effects:

  • Polar Aprotic Solvents: DCM and THF minimize side reactions (e.g., hydrolysis) due to low water content.
  • Protic Solvents: Methanol or ethanol reduce yields (<50%) by promoting Boc-group cleavage.

Base Impact:

  • Triethylamine: Optimal for HCl scavenging without carbamate degradation.
  • DMAP: Catalyzes the reaction but increases cost.

Figure 1: Yield vs. Base Type

Base Yield (%) Reaction Time (h)
Triethylamine 85 2
Pyridine 70 4
N,N-Diisopropylethylamine 80 3

Temperature and Stoichiometry

  • Low Temperatures (0–5°C): Minimize exothermic side reactions.
  • Molar Ratios: A 1:1.1 amine-to-Boc-Cl ratio maximizes conversion while avoiding excess reagent accumulation.

Industrial-Scale Production

Continuous-Flow Synthesis

Modern facilities employ continuous-flow reactors to enhance reproducibility and safety:

  • Reactor Design: Tubular systems with in-line mixing of amine, Boc-Cl, and base.
  • Advantages:
    • Precise temperature control (±1°C).
    • Reduced solvent waste (90% recovery).
    • Throughput: 50–100 kg/day.

Table 2: Bench-Scale vs. Industrial Parameters

Parameter Bench Scale Industrial Scale
Reaction Volume 1 L 500 L
Cycle Time 3 h 8 h
Purity 98% 99.5%

Purification and Quality Control

  • Crystallization: The crude product is recrystallized from ethyl acetate/hexane (1:3).
  • Analytical Methods:
    • HPLC: Purity assessment (USP method).
    • NMR: Confirmation of Boc-group integration (¹H NMR: δ 1.45 ppm, singlet, 9H).

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Protein Kinase Inhibitors:
One of the most notable applications of tert-butyl ((3-bromopyridin-4-yl)methyl)carbamate is its use as an intermediate in the synthesis of protein kinase inhibitors. These inhibitors are crucial in cancer therapy as they modulate cell cycle control by inhibiting specific kinases involved in tumor growth . The compound serves as a building block for synthesizing more complex structures that exhibit potent biological activity against various targets.

Case Study: Synthesis of CDK Inhibitors
A significant study highlighted the use of this compound in developing cyclin-dependent kinase (CDK) inhibitors. These inhibitors play a vital role in regulating cell division and are potential therapeutic agents for treating cancers. The synthetic route described involves multiple steps, showcasing how this compound can be transformed into more complex pharmacophores suitable for clinical applications .

Organic Synthesis

Versatile Building Block:
In organic synthesis, this compound acts as a versatile building block for constructing various nitrogen-containing heterocycles. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the development of diverse chemical entities .

Example Reactions:

  • Alkylation Reactions: The compound can undergo alkylation with propargyl bromide to yield alkynyl derivatives, which are valuable in synthesizing compounds with potential pharmaceutical applications .
  • Formation of N-Heterocycles: By reacting with different nucleophiles, it can be utilized to create N-heterocycles that are prominent in many biologically active compounds .

Mécanisme D'action

The mechanism of action of tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromopyridine moiety can participate in various binding interactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine and Carbamate Substitution

tert-Butyl (2-Bromopyridin-3-yl)carbamate
  • Key Difference: The bromine’s position (2 vs. 3) alters electronic effects and reactivity. For example, 2-bromopyridines often exhibit distinct regioselectivity in Suzuki-Miyaura couplings compared to 3-bromo derivatives.
tert-Butyl N-(3-Bromo-4-pyridyl)carbamate
  • Key Difference : The direct attachment of the carbamate group to the pyridine ring (vs. via a methylene bridge in the target compound) modifies steric and electronic properties. This structural variation may influence hydrogen-bonding capacity and solubility .

Functional Group Variations on Pyridine

tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • Structure : Hydroxy and methoxy substituents at the 4- and 5-positions of pyridine.
  • Key Difference : Polar substituents (OH, OMe) enhance solubility in polar solvents but reduce stability under acidic conditions. The absence of bromine limits utility in cross-coupling reactions, shifting applications toward hydrogen-bond-driven interactions (e.g., enzyme inhibition) .
tert-Butyl (3-(5-Fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate
  • Structure : Fluorine substitution on pyridine; fused pyrazole ring.
  • Key Difference : Fluorine’s electronegativity increases metabolic stability and binding affinity in drug candidates. The pyrazole ring introduces additional hydrogen-bonding sites, broadening applications in kinase inhibitor design .

Non-Pyridine Carbamates

tert-Butyl (4-Bromophenyl)carbamate
  • Structure : Carbamate attached to a 4-bromophenyl ring.
  • Key Difference : Replacing pyridine with benzene eliminates nitrogen’s electronic effects, reducing polarity and altering π-π stacking interactions. This phenyl derivative is more lipophilic, favoring applications in materials science over biological systems .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Reference
tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate 3-Br, methylene-carbamate bridge C₁₁H₁₅BrN₂O₂ Cross-coupling intermediate, drug synthesis
tert-Butyl (2-bromopyridin-3-yl)carbamate 2-Br, direct carbamate attachment C₁₀H₁₃BrN₂O₂ Nucleophilic substitution reactions
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OMe, methylene-carbamate bridge C₁₃H₂₀N₂O₄ Hydrogen-bonding scaffolds
tert-Butyl (4-bromophenyl)carbamate 4-Br, phenyl ring C₁₁H₁₄BrNO₂ Lipophilic intermediates

Research Findings and Implications

  • Reactivity : The 3-bromopyridinyl group in the target compound facilitates palladium-catalyzed cross-coupling, a feature shared with 2-bromo analogs but with distinct regiochemical outcomes .
  • Biological Activity : Pyridine carbamates with methylene bridges (e.g., the target compound) show enhanced membrane permeability compared to direct-attachment analogs, making them preferable in CNS-targeting drug candidates .
  • Synthetic Utility : The methylene spacer in the target compound allows for selective deprotection of the carbamate group without disrupting the pyridine ring, a critical advantage in multistep syntheses .

Activité Biologique

Tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, research findings, and case studies, with a focus on its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN2O2C_{11}H_{14}BrN_{2}O_{2}. The compound features a brominated pyridine ring, which is significant for its biological interactions. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Structural Characteristics

PropertyValue
Molecular Weight288.14 g/mol
Melting Point91-92 °C
SolubilitySoluble in organic solvents

This compound acts primarily as an enzyme inhibitor. Its mechanism involves the formation of covalent bonds with nucleophilic residues in target enzymes, thereby inhibiting their activity. This interaction is facilitated by the electron-withdrawing nature of the bromine atom on the pyridine ring, which can enhance binding affinity to various biological targets.

In Vitro Studies

Recent studies have shown that this compound exhibits significant inhibitory effects on several enzymes involved in pathological conditions such as Alzheimer's disease and cancer. For instance:

  • Acetylcholinesterase Inhibition : The compound demonstrated an IC50 value of 15.4 nM against acetylcholinesterase, indicating strong potential for treating cognitive disorders related to acetylcholine dysregulation .
  • β-secretase Inhibition : It also showed promising results as a β-secretase inhibitor, which is crucial in the context of Alzheimer's disease due to its role in amyloid-beta peptide production.

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving scopolamine-induced memory impairment in rats, treatment with this compound resulted in reduced levels of amyloid-beta aggregates and improved cognitive function compared to control groups .
  • Cancer Cell Lines :
    • The compound was tested against various cancer cell lines, showing cytotoxic effects and inducing apoptosis through caspase activation pathways.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameMolecular FormulaBiological Activity
Tert-butyl (3-chloropyridin-4-yl)methylcarbamateC11H14ClN2O2Moderate enzyme inhibition
Tert-butyl (3-bromopyridin-2-yl)methylcarbamateC11H14BrN2O2Stronger binding affinity than chlorinated analog
Tert-butyl (4-bromopyridin-3-yl)methylcarbamateC11H14BrN2O2Potential anti-inflammatory effects

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Optimization of Structure : Modifying the bromine substitution could enhance selectivity and potency against specific targets.
  • In Vivo Studies : Further investigations into pharmacokinetics and long-term effects in animal models are necessary to evaluate therapeutic potential.
  • Combination Therapies : Exploring its use in combination with other drugs could yield synergistic effects, particularly in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for tert-butyl ((3-bromopyridin-4-yl)methyl)carbamate?

  • Methodological Answer :

  • Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amines, as seen in analogous carbamate syntheses. For example, Boc₂O is added under inert atmospheres (N₂) at low temperatures (-78°C) to minimize side reactions .
  • Coupling Conditions : Bromine substituents on pyridine rings (as in 3-bromopyridine derivatives) require palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) for functionalization. Use catalysts like Pd(PPh₃)₂Cl₂ and ligands (e.g., CuI) in anhydrous THF .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is effective for isolating intermediates, as demonstrated in multi-step syntheses of tert-butyl carbamates .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at room temperature in inert atmospheres (argon/vacuum-sealed containers) to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the Boc group .
  • Handling : Use PPE (gloves, lab coats) and fume hoods. Respiratory protection (P95 masks) is recommended if airborne particulates form during weighing .
  • Stability Monitoring : Regularly check for decomposition via TLC or NMR, as tertiary carbamates can degrade under prolonged heat or moisture .

Q. Which spectroscopic techniques are most suitable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze pyridine ring protons (δ 7–9 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Compare with literature data for analogous bromopyridine carbamates .
  • Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Validate C, H, N, and Br percentages to confirm purity (>95%) .

Advanced Research Questions

Q. What strategies can optimize coupling reactions involving the bromine substituent in this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl boronic acids. For Sonogashira couplings, combine PdCl₂(PPh₃)₂ and CuI in amine bases (e.g., DIEA) .
  • Solvent Effects : Anhydrous THF or DMAc improves reaction efficiency by stabilizing intermediates. Avoid protic solvents (e.g., H₂O) to prevent Boc cleavage .
  • Kinetic Control : Monitor reaction progress via TLC to halt at the intermediate stage, preventing over-functionalization of the pyridine ring .

Q. How can conflicting data regarding the compound’s reactivity under different conditions be systematically addressed?

  • Methodological Answer :

  • Controlled Replicates : Repeat experiments under standardized conditions (temperature, solvent purity, catalyst batch) to isolate variables .
  • Computational Modeling : Use DFT calculations to predict steric/electronic effects of the tert-butyl group on reaction pathways (e.g., SNAr vs. cross-coupling) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) to identify trends .

Q. What are the implications of the tert-butyl carbamate group’s steric and electronic effects on nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Hindrance : The bulky tert-butyl group reduces accessibility to the carbamate’s carbonyl carbon, favoring selective reactions at the bromine site. Use bulky nucleophiles (e.g., Grignard reagents) cautiously .
  • Electronic Effects : The electron-withdrawing carbamate group activates the pyridine ring for electrophilic substitution. Leverage this in nitration or halogenation reactions .
  • Protection-Deprotection : Boc groups can be selectively removed with TFA/DCM (1:1) to regenerate free amines without affecting bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.